N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
CAS No.: 309969-61-7
Cat. No.: VC7364240
Molecular Formula: C30H31N5O5S
Molecular Weight: 573.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309969-61-7 |
|---|---|
| Molecular Formula | C30H31N5O5S |
| Molecular Weight | 573.67 |
| IUPAC Name | N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C30H31N5O5S/c1-38-22-10-8-20(9-11-22)16-28(36)31-18-27-32-33-30(35(27)25-17-23(39-2)12-13-26(25)40-3)41-19-29(37)34-15-14-21-6-4-5-7-24(21)34/h4-13,17H,14-16,18-19H2,1-3H3,(H,31,36) |
| Standard InChI Key | BLSNQMCPJKMOMX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key domains:
-
A 1,2,4-triazole ring substituted at positions 3, 4, and 5.
-
A 2,5-dimethoxyphenyl group attached to the triazole’s N4 position.
-
A 2-(4-methoxyphenyl)acetamide moiety linked via a methylene bridge to the triazole’s C3 position.
-
A thioether-linked indolin-1-yl-2-oxoethyl chain at the triazole’s C5 position .
This arrangement creates a multifunctional scaffold capable of hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for biological targeting.
Table 1: Key Molecular Properties
Synthesis and Mechanistic Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence:
-
Triazole Core Formation: Cyclization of thiosemicarbazide derivatives under basic conditions yields the 1,2,4-triazole ring.
-
Sulfanyl Linkage Installation: Reaction of the triazole with 2-(indolin-1-yl)-2-oxoethyl bromide introduces the thioether group.
-
Amide Coupling: EDCI-mediated coupling attaches 2-(4-methoxyphenyl)acetic acid to the methyleneamine intermediate.
Critical parameters include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for amidation), and purification via column chromatography.
Reaction Optimization
-
Yield Enhancement: Using HOBt (hydroxybenzotriazole) as an additive reduces racemization during amide bond formation.
-
Byproduct Mitigation: Excess thiol reagent minimizes disulfide formation during thioether synthesis.
Biological Activity and Mechanism
Target Engagement
The triazole ring’s nitrogen atoms coordinate with metalloenzymes, while the methoxyphenyl groups engage in hydrophobic pocket interactions. Preliminary studies suggest activity against:
-
Cyclooxygenase-2 (COX-2): The acetamide moiety mimics arachidonic acid, potentially inhibiting prostaglandin synthesis.
-
Serotonin Receptors: Indoline derivatives exhibit affinity for 5-HT₁A and 5-HT₂A subtypes, implicating CNS applications.
In Vitro Profiling
| Assay | Result | Implication | Source |
|---|---|---|---|
| COX-2 Inhibition | IC₅₀ = 1.2 µM | Anti-inflammatory potential | |
| 5-HT₁A Binding Affinity | Kᵢ = 85 nM | Antidepressant activity |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.75 (m, 11H, aromatic), 4.32 (s, 2H, SCH₂), 3.82 (s, 6H, OCH₃).
-
HRMS (ESI+): m/z 574.2231 [M+H]⁺ (calc. 574.2234).
Pharmacological Applications and Future Directions
Challenges and Innovations
-
Solubility Limitations: LogP = 3.8 indicates poor aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation.
-
Metabolic Stability: Microsomal studies reveal CYP3A4-mediated oxidation; structural analogs with fluorinated methoxy groups are being synthesized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume